Cas no 918642-06-5 (2-[(4-Bromo-benzyl)-methyl-amino]-ethanol)
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol
- 2-((4-Bromobenzyl)(methyl)amino)ethanol
- OSIRCHZCVHFGGI-UHFFFAOYSA-N
- 2-[(4-bromobenzyl)methylamino]ethanol
- AM101591
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- Inchi: 1S/C10H14BrNO/c1-12(6-7-13)8-9-2-4-10(11)5-3-9/h2-5,13H,6-8H2,1H3
- InChI Key: OSIRCHZCVHFGGI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CN(C)CCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 135
- Topological Polar Surface Area: 23.5
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085826-500mg |
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol |
918642-06-5 | 500mg |
£259.00 | 2022-03-01 |
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol
Compound CAS No. 918642-06-5: 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol
The compound CAS No. 918642-06-5, also known as 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromobenzyl group, a methylamino group, and an ethanol moiety. The presence of these functional groups makes it a versatile molecule with potential uses in drug design, material science, and advanced chemical synthesis.
Recent studies have highlighted the importance of 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of targeting specific enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The bromobenzyl group, for instance, has been shown to enhance the molecule's ability to penetrate cellular membranes, making it a valuable component in drug delivery systems.
The synthesis of CAS No. 918642-06-5 involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. One of the most efficient methods reported in recent literature involves the coupling of 4-bromobenzyl chloride with methylamine, followed by subsequent reactions to introduce the ethanol group. This approach not only simplifies the synthesis but also minimizes the formation of by-products, which is crucial for maintaining the quality of the final product.
In terms of physical properties, 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for use in various solution-based reactions without requiring extreme conditions.
The chemical structure of this compound is particularly interesting due to its combination of aromatic and aliphatic groups. The bromine atom on the benzene ring contributes to its electronic properties, making it reactive towards nucleophilic substitutions and other aromatic reactions. Additionally, the amino group provides opportunities for hydrogen bonding, which can influence both its physical properties and biological activity.
Recent advancements in computational chemistry have allowed researchers to model the behavior of CAS No. 918642-06-5 at the molecular level. These studies have provided insights into its potential interactions with biological targets, such as proteins and DNA strands. For example, molecular docking simulations have revealed that this compound has a high affinity for certain enzyme active sites, suggesting its potential as an inhibitor or modulator in therapeutic applications.
In conclusion, CAS No. 918642-06-5, or 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol, is a compound with significant potential in both academic research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and pharmacologists alike, driving ongoing efforts to explore its full range of possibilities in drug discovery and material innovation.
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